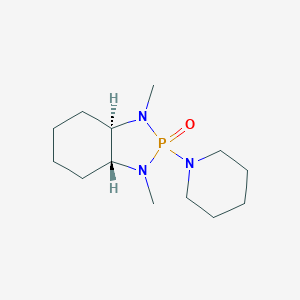

(3alphaR,7alphaR)-1,3-Dimethyl-2-(1-piperidinyl)octahydro-1H-1,3,2-benzodiazaphosphole 2-oxide

Vue d'ensemble

Description

Méthodes De Préparation

L'acide phytique sel dodécasodique hydraté peut être préparé par plusieurs méthodes :

Réaction de neutralisation : Elle implique la réaction de l'acide phytique avec l'hydroxyde de sodium pour produire le sel de sodium.

Méthode d'échange d'ions : Cette méthode implique l'extraction de l'acide phytique à partir de sources végétales telles que les graines, les céréales et le son de riz, suivie d'un échange d'ions pour obtenir le sel de sodium.

Production industrielle : Sur le plan industriel, l'acide phytique est extrait de sources végétales à l'aide de méthodes de synthèse chimique, de fermentation microbienne ou d'extraction par solvant.

Analyse Des Réactions Chimiques

L'acide phytique sel dodécasodique hydraté subit diverses réactions chimiques :

Chélation : Il chélate fortement les ions métalliques multivalents, formant des complexes stables.

Inhibition des enzymes : Il inhibe l'activité enzymatique de la xanthine oxydase, réduisant la formation d'acide urique et de superoxyde.

Oxydation et réduction : Le composé présente des propriétés antioxydantes en réduisant les espèces réactives de l'oxygène.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent l'hydroxyde de sodium pour la neutralisation et divers ions métalliques pour la chélation. Les principaux produits formés sont des complexes stables métal-phytate .

Applications De Recherche Scientifique

L'acide phytique sel dodécasodique hydraté a une large gamme d'applications en recherche scientifique :

Mécanisme d'action

L'acide phytique sel dodécasodique hydraté exerce ses effets par plusieurs mécanismes :

Chélation : Il chélate les ions métalliques multivalents, réduisant leur disponibilité pour les processus biologiques.

Inhibition enzymatique : Il inhibe la xanthine oxydase, réduisant la formation d'acide urique et de superoxyde.

Action antioxydante : Il réduit les espèces réactives de l'oxygène, protégeant les cellules des dommages oxydatifs.

Les cibles moléculaires impliquées comprennent les ions métalliques et l'enzyme xanthine oxydase .

Mécanisme D'action

Phytic acid dodecasodium salt hydrate exerts its effects through several mechanisms:

Chelation: It chelates multivalent metal ions, reducing their availability for biological processes.

Enzyme Inhibition: It inhibits xanthine oxidase, reducing the formation of uric acid and superoxide.

Antioxidative Action: It reduces reactive oxygen species, protecting cells from oxidative damage.

The molecular targets involved include metal ions and the enzyme xanthine oxidase .

Comparaison Avec Des Composés Similaires

L'acide phytique sel dodécasodique hydraté peut être comparé à d'autres composés similaires tels que :

Phytate de calcium : Un autre sel de l'acide phytique, qui chélate également les ions métalliques mais a des propriétés de solubilité différentes.

Acide phytique : Le composé parent, qui est moins soluble et moins stable que son sel de sodium.

Hexaphosphate d'inositol : Un composé similaire avec des propriétés chélatrices similaires mais des activités biologiques différentes.

L'acide phytique sel dodécasodique hydraté est unique en raison de sa haute solubilité, sa stabilité et sa forte capacité chélatrice .

Activité Biologique

(3alphaR,7alphaR)-1,3-Dimethyl-2-(1-piperidinyl)octahydro-1H-1,3,2-benzodiazaphosphole 2-oxide, also known by its CAS number 161390-52-9, is a phosphole compound that has garnered interest in various fields of biological and medicinal chemistry. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H26N3OP, with a molecular weight of approximately 271.34 g/mol. The structure features a piperidine ring and a phosphole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H26N3OP |

| Molecular Weight | 271.34 g/mol |

| CAS Number | 161390-52-9 |

| Purity | ≥95% |

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties that could mitigate oxidative stress in cellular systems.

- Neuroprotective Effects : The presence of the piperidine ring is associated with neuroprotective effects in various in vitro models. This suggests potential applications in neurodegenerative diseases.

- Anticancer Potential : Some studies have indicated that the compound may inhibit the proliferation of certain cancer cell lines, although further research is needed to elucidate specific mechanisms and efficacy.

The exact mechanisms through which this compound exerts its biological effects are not fully understood. However, it is hypothesized to interact with various cellular pathways:

- Inhibition of Reactive Oxygen Species (ROS) : By scavenging ROS, the compound may reduce cellular damage and inflammation.

- Modulation of Neurotransmitter Systems : The piperidine moiety might influence neurotransmitter levels or receptor activity in the brain.

Study on Antioxidant Activity

In a study examining the antioxidant properties of various phosphole derivatives, this compound demonstrated significant free radical scavenging activity compared to control compounds. This suggests its potential as a therapeutic agent in conditions characterized by oxidative stress.

Neuroprotective Effects in Animal Models

A recent animal study investigated the neuroprotective effects of this compound in models of induced neurotoxicity. Results indicated that administration led to improved cognitive function and reduced neuronal damage compared to untreated controls. The findings support further exploration into its use for treating neurodegenerative disorders such as Alzheimer's disease.

Propriétés

IUPAC Name |

(3aR,7aR)-1,3-dimethyl-2-piperidin-1-yl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazaphosphole 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N3OP/c1-14-12-8-4-5-9-13(12)15(2)18(14,17)16-10-6-3-7-11-16/h12-13H,3-11H2,1-2H3/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDAVWNADMBKGB-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCCC2N(P1(=O)N3CCCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CCCC[C@H]2N(P1(=O)N3CCCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N3OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441840 | |

| Record name | (3aR,7aR)-1,3-Dimethyl-2-(piperidin-1-yl)octahydro-1H-1,3,2lambda~5~-benzodiazaphosphol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161390-52-9 | |

| Record name | (3aR,7aR)-1,3-Dimethyl-2-(piperidin-1-yl)octahydro-1H-1,3,2lambda~5~-benzodiazaphosphol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.